molecular formula C8H6ClFO4S B3024835 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid CAS No. 926264-75-7

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid

Cat. No. B3024835
M. Wt: 252.65 g/mol
InChI Key: DIXGDMOYQRKMCG-UHFFFAOYSA-N
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Description

“3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “3-(Chlorosulfonyl)benzoic acid”, is a sulfonyl halide1. It has a molecular weight of 220.631.



Synthesis Analysis

The synthesis of similar compounds like “3-(Chlorosulfonyl)benzoic acid” involves the use of chlorosulfonic acid2. However, the specific synthesis process for “3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of “3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” is not directly available. However, the molecular formula for a similar compound, “3-(Chlorosulfonyl)benzoic acid”, is ClSO2C6H4CO2H3.



Chemical Reactions Analysis

The chemical reactions involving similar compounds like “3-(Chlorosulfonyl)benzoic acid” are not explicitly mentioned in the sources retrieved. However, chlorosulfonic acid, which is used in the synthesis of these compounds, reacts with aromatic nuclei4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” are not directly available. However, a similar compound, “3-(Chlorosulfonyl)benzoic acid”, has a melting point of 128-130 °C (lit.)1.


Scientific Research Applications

Synthesis and Development of Heterocycles

  • 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid is an intermediate in the synthesis of various heterocycles. Křupková et al. (2013) demonstrated its utility in synthesizing substituted nitrogenous heterocycles with significant importance in drug discovery, including benzimidazoles and quinoxalinones (Křupková, Funk, Soural, & Hlaváč, 2013).

Organic Synthesis Intermediates

  • This compound is an important intermediate for organic synthesis. Sun Hai-xia et al. (2015) noted its application in the synthesis of olefins and biphenyl derivatives, crucial in the production of natural products and organic materials (Sun Hai-xia, Ying, Yao-lan, Rui, & Chun-shen, 2015).

Application in Fluorescent Sensing and Imaging

  • In bio-imaging, derivatives of this compound have been used for selective and sensitive detection of metal ions in living cells. Ye et al. (2014) synthesized a fluorogenic chemosensor that exhibited high selectivity towards aluminum ions, with applications in confocal fluorescence microscopy for cell imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Utility in Biodegradation Research

  • The biodegradation of fluorobenzoates, including 3-fluorobenzoate, by microorganisms like Sphingomonas sp. has been studied for understanding environmental breakdown processes. Boersma et al. (2004) investigated the biodegradation pathway of 3-fluorobenzoate, offering insights into microbial degradation of similar compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Safety And Hazards

The safety and hazards information for “3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” is not directly available. However, a similar compound, “3-(Chlorosulfonyl)benzoic acid”, is classified as dangerous with hazard statements H314, indicating that it causes severe skin burns and eye damage1.


Future Directions

“3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid” is a versatile chemical compound used in diverse scientific research areas due to its unique properties. It finds applications in drug development, organic synthesis, and material science, contributing to advancements in various fields5.


Please note that the information provided is based on the available sources and there might be variations for the specific compound “3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid”.


properties

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(10)2-5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGDMOYQRKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid

CAS RN

926264-75-7
Record name 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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